4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
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Overview
Description
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one to form the intermediate compound. This intermediate is then reacted with benzenesulfonamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1-BENZENESULFONAMIDE can be compared with other similar compounds such as:
4-CHLORO-N-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)BENZENESULFONAMIDE: This compound has a similar structure but lacks the chlorophenyl group.
1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENAMINE: This compound is similar but does not contain the benzenesulfonamide moiety.
Properties
Molecular Formula |
C17H15ClN4O3S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-11-16(10-20-13-5-7-15(8-6-13)26(19,24)25)17(23)22(21-11)14-4-2-3-12(18)9-14/h2-10,21H,1H3,(H2,19,24,25) |
InChI Key |
HXKMZPJGXDRHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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